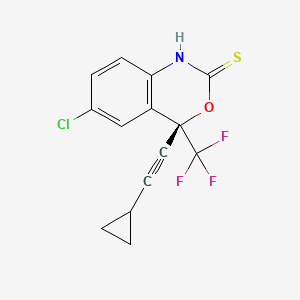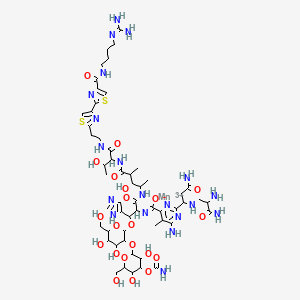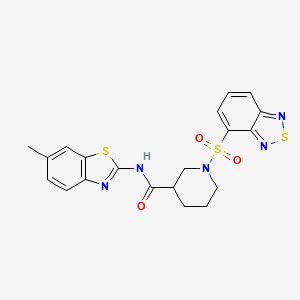
Gd-Dotrp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) is a gadolinium-based compound known for its unique chemical structure and properties. This compound is often utilized in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gadolinium 1,5,9-triazacyclododecane-N,N’,N’‘-tris(methylenephosphonic acid) typically involves the reaction of gadolinium salts with 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) under controlled conditions. The reaction is usually carried out in an aqueous medium with a pH adjustment to facilitate the formation of the desired complex.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity gadolinium salts and 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid). The process includes steps such as purification, crystallization, and drying to obtain the final product with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Gadolinium 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized gadolinium complexes, while reduction can produce reduced gadolinium species.
Wissenschaftliche Forschungsanwendungen
Gadolinium 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Employed in biological studies as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.
Medicine: Utilized in diagnostic imaging to enhance the visibility of internal structures in MRI scans.
Industry: Applied in the manufacturing of advanced materials and as a component in specialized industrial processes.
Wirkmechanismus
The mechanism by which gadolinium 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) exerts its effects involves its interaction with molecular targets and pathways. In MRI applications, the compound enhances the contrast of images by altering the relaxation times of nearby water protons, thereby improving the visibility of tissues and structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gadolinium 1,4,7,10-tetraazacyclododecane-N,N’,N’‘,N’‘’-tetraacetic acid
- Gadolinium 1,4,7,10-tetraazacyclododecane-N,N’,N’‘,N’‘’-tetramethylenephosphonic acid
- Gadolinium 1,4,7-triazacyclononane-N,N’,N’'-triacetic acid
Uniqueness
Gadolinium 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) is unique due to its specific chemical structure, which provides distinct stability and reactivity compared to other gadolinium-based compounds. Its tris(methylenephosphonic acid) groups offer enhanced binding affinity and stability, making it particularly suitable for applications in MRI and other scientific research fields.
Eigenschaften
CAS-Nummer |
120691-20-5 |
|---|---|
Molekularformel |
C12H24GdN3O9P3-3 |
Molekulargewicht |
604.5 g/mol |
IUPAC-Name |
[5,9-bis(phosphonatomethyl)-1,5,9-triazacyclododec-1-yl]methyl-dioxido-oxo-λ5-phosphane;gadolinium(3+) |
InChI |
InChI=1S/C12H30N3O9P3.Gd/c16-25(17,18)10-13-4-1-5-14(11-26(19,20)21)7-3-9-15(8-2-6-13)12-27(22,23)24;/h1-12H2,(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+3/p-6 |
InChI-Schlüssel |
OVDYASUCQCSQGE-UHFFFAOYSA-H |
SMILES |
C1CN(CCCN(CCCN(C1)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] |
Kanonische SMILES |
C1CN(CCCN(CCCN(C1)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] |
Key on ui other cas no. |
120691-20-5 |
Synonyme |
gadolinium 1,5,9-triazacyclododecane-N,N',N''-tris(methylenephosphonic acid) Gd-DOTRP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1231742.png)

![6,6,9-trimethyl-3-(3-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1231744.png)


![2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile](/img/structure/B1231751.png)
![1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-oxolanylmethyl)thiourea](/img/structure/B1231752.png)
![N'-[2-[(2-cyclohexyl-4-quinazolinyl)thio]-1-oxoethyl]-2-methylpropanehydrazide](/img/structure/B1231753.png)
![1-methyl-4-[2-oxo-2-(N-(phenylmethyl)anilino)ethyl]-5-pyrrolo[3,2-b]pyrrolecarboxylic acid propan-2-yl ester](/img/structure/B1231754.png)
![5-bromo-N-[6-[[(5-bromo-2-furanyl)-oxomethyl]amino]-2-pyridinyl]-2-furancarboxamide](/img/structure/B1231755.png)

![2-(2-Methoxyethyl)-9-methyl-4-[(4-methyl-1-piperidinyl)-oxomethyl]-1-pyrido[3,4-b]indolone](/img/structure/B1231758.png)
![(1R,6S)-6-hydroxy-5-methylidene-1-[(1R,2S)-1,2,3-trihydroxy-2-methylpropyl]-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione](/img/structure/B1231761.png)
